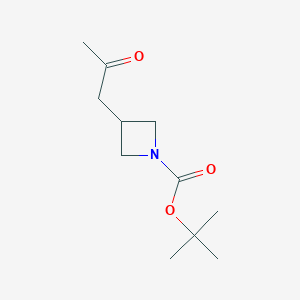
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-oxopropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity .
化学反应分析
Types of Reactions
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is similar in structure but lacks the 2-oxopropyl group.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a similar structure but with an oxoethyl group instead of an oxopropyl group.
Uniqueness
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it particularly useful as an intermediate in organic synthesis and in the development of pharmaceuticals .
生物活性
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 398489-26-4
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
This compound exhibits biological activity primarily through its interaction with specific enzyme systems and cellular pathways. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, which play crucial roles in drug metabolism.
Inhibitory Activity
The compound has shown significant inhibitory activity against various enzymes:
- CYP2C19 Inhibitor : Yes
- CYP2D6 Inhibitor : Yes
- CYP1A2 Inhibitor : No
- CYP3A4 Inhibitor : No
This selectivity may provide insights into its potential use in pharmacological applications where modulation of these enzymes is beneficial.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that while the compound has some antibacterial properties, its efficacy varies significantly between different bacterial species.
Study 2: Cytotoxicity Assay
In a cytotoxicity assay using human cancer cell lines, this compound exhibited selective cytotoxicity towards certain cancer cells, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | >50 |
The selectivity towards HeLa and MCF7 cells suggests a targeted action that could be explored further for therapeutic applications.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates a favorable absorption profile with moderate lipophilicity (Log P values ranging from 2.15 to 3.08). However, toxicity assessments have highlighted potential concerns regarding hepatotoxicity at higher concentrations.
属性
IUPAC Name |
tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDSSGEOZAYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













